1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves reactions with acetylenecarboxylic acid or similar precursors. For instance, compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives have been synthesized through reactions involving diethyl acetylenedicarboxylate and amines, demonstrating the versatility of such synthetic routes in producing complex piperazine structures (Iwanami et al., 1964). Similarly, the synthesis of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) highlights a method for preparing piperazine oxalate compounds at room temperature, involving characterization techniques like X-ray diffraction and spectroscopy (Essid et al., 2020).
Molecular Structure Analysis
Molecular structure analyses of piperazine derivatives reveal detailed insights into their crystallography and non-covalent interactions. For example, studies on the crystal structure of organically templated iron(II) phosphatooxalates containing piperazine show complex three-dimensional frameworks, providing a basis for understanding similar compounds (Chang et al., 2001).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydrolysis and reactions with glyoxal, to produce a range of compounds with distinct properties. These reactions are pivotal in exploring the reactivity and potential applications of such molecules (Mazhukin et al., 1996).
Physical Properties Analysis
The physical properties of piperazine oxalates and related compounds, such as their crystal structures, thermal behavior, and spectroscopic characteristics, have been extensively studied. For instance, the analysis of bis(4-phenylpiperazin-1-ium) oxalate dihydrate provides insights into its crystal structure, thermal characterization, and spectroscopic properties, helping to understand the physical properties of similar compounds (Jemai et al., 2023).
Chemical Properties Analysis
Investigations into the chemical properties of piperazine derivatives focus on their reactivity and interactions. The study of the reaction products of dimethyl acetylenedicarboxylate with various amines, including piperazine derivatives, reaffirms the enamine structure facilitated by intramolecular hydrogen bonding, showcasing the complex chemical behavior of these molecules (Iwanami, 1971).
properties
IUPAC Name |
1-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O2.C2H2O4/c1-14-12-15(2)17(16(18)13-14)22-11-10-21-9-8-20-6-4-19(3)5-7-20;3-1(4)2(5)6/h12-13H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUICOXWJSUKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCN2CCN(CC2)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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